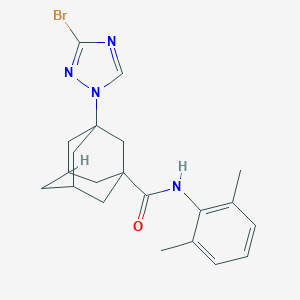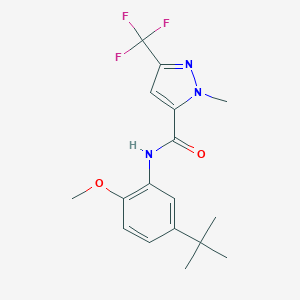![molecular formula C21H25F3N4O B214007 (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B214007.png)
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The exact mechanism of action of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is not fully understood. However, it has been suggested that the compound exerts its anti-cancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been proposed that the compound may inhibit the activity of certain enzymes involved in the progression of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone exhibits low toxicity and high selectivity towards cancer cells. It has also been shown to have a beneficial effect on cognitive function in animal models of Alzheimer's disease and Parkinson's disease. Additionally, the compound has been found to possess antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
One of the main advantages of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone is its potential use as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry and access to specialized equipment.
将来の方向性
There are several future directions for the research of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone. One potential direction is the investigation of its use as a therapeutic agent for the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to optimize its synthesis method for large-scale production. Finally, the compound's potential use as a diagnostic tool for cancer and neurodegenerative diseases should also be explored.
合成法
The synthesis of (2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-amine with 2,5-dimethylpiperidine in the presence of a suitable solvent and a catalyst. The resulting intermediate is then subjected to further chemical reactions to obtain the final product.
科学的研究の応用
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit significant activity against several types of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been investigated for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
|---|---|
分子式 |
C21H25F3N4O |
分子量 |
406.4 g/mol |
IUPAC名 |
(2,5-dimethylpiperidin-1-yl)-[5-phenyl-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]methanone |
InChI |
InChI=1S/C21H25F3N4O/c1-13-8-9-14(2)27(12-13)20(29)17-11-19-25-16(15-6-4-3-5-7-15)10-18(21(22,23)24)28(19)26-17/h3-7,11,13-14,16,18,26H,8-10,12H2,1-2H3 |
InChIキー |
MKUZJRVDCMZMCW-UHFFFAOYSA-N |
異性体SMILES |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
SMILES |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
正規SMILES |
CC1CCC(N(C1)C(=O)C2=CC3=NC(CC(N3N2)C(F)(F)F)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-amino-4-(furan-2-yl)-N-(2-methoxyphenyl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B213928.png)
![1-methyl-4-nitro-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B213930.png)
![3-[(1-benzyl-1H-pyrazol-4-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B213932.png)
methanone](/img/structure/B213934.png)






![4-nitro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B213944.png)
![{4-[(2-methoxyphenoxy)methyl]phenyl}(1H-pyrazol-1-yl)methanone](/img/structure/B213945.png)
![(2-chloropyridin-3-yl)[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B213947.png)